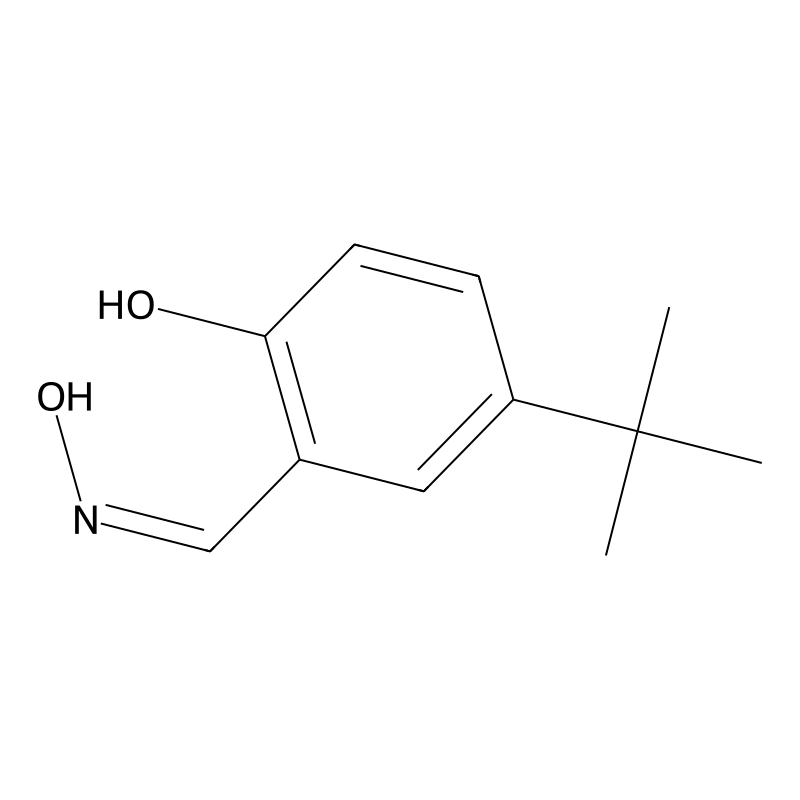

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of O-acylhydroxamates

Scientific Field: Organic Chemistry

Application Summary: Oxime derivatives are used in the synthesis of O-acylhydroxamate derivatives.

Methods of Application: A simple and efficient method for the synthesis of O-acylhydroxamate derivatives from oxime chlorides and carboxylic acids was developed.

Results or Outcomes: The chemical structure of a typical product was confirmed using single-crystal X-ray structure analysis.

Heterocycle Formation

Scientific Field: Heterocyclic Chemistry

Application Summary: Oxime esters, including oxime acetates and oxime pivalates, are used as building blocks in the synthesis of various heterocycles.

Methods of Application: Oxime esters are used in cyclization reactions under transition metal and transition metal-free catalyzed conditions.

Results or Outcomes: The use of oxime esters has led to the synthesis of a variety of functionalized and poly-substituted heterocycles.

Oxime Radicals in Organic Synthesis

Application Summary: Oxime radicals, or iminoxyl radicals, have been used as intermediates for organic synthesis.

Methods of Application: Oxime radicals have been used in numerous selective reactions of oxidative cyclization, functionalization, and coupling.

Results or Outcomes: The majority of works are devoted to intramolecular reactions of oxime radicals.

Extraction of Metal Ions

Scientific Field: Inorganic Chemistry

Application Summary: The phenolic oxime ligand 5-(tert-butyl)-2-hydroxybenzaldehyde oxime has been used as a molecular extractant for the efficient extraction of metal ions.

Methods of Application: The extraction process involves a two-stage, recirculating reactor that minimizes the use of both the extractant molecules and the supporting organic solvent.

Results or Outcomes: The process results in a greener, more economical method for the extraction of metal ions.

Oxime Esters in Heterocycle Formation

Application Summary: Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry. Also, they act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds.

Methods of Application: Oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product.

Results or Outcomes: The use of oxime esters has led to the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc.

Oxime Radicals in Organic Synthesis

Methods of Application: The reactions of oxime radicals are classified into intermolecular (oxidation by oxime radicals, oxidative C–O coupling) and intramolecular.

Results or Outcomes: These reactions are classified into cyclizations involving C–H bond cleavage and cyclizations involving a double C=C bond cleavage.

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime is an organic compound characterized by its structure as a 5-substituted 2-hydroxy aromatic aldehyde. The compound exhibits a molecular formula of CHNO and is known for its unique chemical properties and functional groups, including a hydroxyl group and an oxime functional group. This compound is notable for its role in various bio

The chemical behavior of 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime includes its ability to undergo various reactions typical of aldehydes and oximes. One significant reaction involves the formation of oxime radicals, which are generated from the compound itself. These radicals can participate in a range of oxidative transformations, making them valuable intermediates in organic synthesis. Additionally, the compound has been studied for its thermal and photochemical rearrangements, which provide insights into stereoelectronic control mechanisms in organic chemistry.

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime exhibits various biological activities. It has been implicated in influencing cellular processes by modulating signaling pathways and gene expression, notably affecting the p16-pRb signaling pathway, essential for cell cycle regulation. Similar compounds have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. These properties suggest potential therapeutic applications in medicine.

The synthesis of 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime typically involves the reaction of 5-(Tert-butyl)-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions. The process can be summarized as follows:

- Reagents: 5-(Tert-butyl)-2-hydroxybenzaldehyde and hydroxylamine hydrochloride.

- Conditions: The reaction is usually carried out in an aqueous medium with the addition of a base (e.g., sodium acetate) to facilitate the formation of the oxime.

- Isolation: The product can be purified through recrystallization or chromatography techniques.

This synthetic pathway allows for the efficient production of the compound while maintaining high purity levels .

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime finds applications in several fields:

- Analytical Chemistry: It is used as a reagent for the selective extraction and detection of metal ions in various matrices.

- Organic Synthesis: The compound serves as a building block for synthesizing other organic ligands and heterocycles.

- Material Science: Its interfacial activity has been explored for applications in separation technologies.

Research indicates that 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime interacts with various biological molecules, influencing metabolic pathways mediated by cytochrome P450 enzymes. This interaction suggests a role in drug metabolism and potential implications for pharmacokinetics. Additionally, studies on similar compounds indicate that they may bind with high affinity to multiple receptors, enhancing their biological efficacy.

Several compounds share structural similarities with 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-tert-Butyl-2-hydroxyisophthalaldehyde | Contains an isophthalaldehyde moiety | High gastrointestinal absorption; blood-brain barrier permeant |

| tert-Butylhydroquinone | Hydroquinone derivative | Antioxidant properties; used as a food preservative |

| 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol | Imidazole substitution | Antimicrobial activity; potential therapeutic uses |

The uniqueness of 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime lies in its specific functional groups that enable selective metal ion extraction and its role as a versatile building block in organic synthesis.

The synthesis of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde oxime typically involves the condensation of 5-(tert-butyl)-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. This reaction proceeds via nucleophilic addition of the hydroxylamine nitrogen to the aldehyde carbonyl group, followed by dehydration to form the oxime functional group.

Reaction Conditions and Optimization

- Reagents: Hydroxylamine hydrochloride (1.2–1.5 equivalents) and sodium hydroxide or hydrochloric acid for pH adjustment.

- Solvents: Aqueous ethanol or methanol, enabling solubility of both reactants.

- Temperature: Room temperature to 80°C, depending on the reaction scale and desired yield.

- Yield: Typically >90% under optimized conditions.

Mechanistic Insights

The reaction mechanism involves two primary steps:

- Nucleophilic attack: The lone pair on the hydroxylamine nitrogen attacks the electrophilic aldehyde carbon.

- Proton transfer and dehydration: Acidic conditions facilitate the elimination of water to form the stable oxime.

Table 1: Key Reaction Parameters for Conventional Synthesis

| Parameter | Conditions | Source |

|---|---|---|

| Molar Ratio (Aldehyde:NH₂OH·HCl) | 1:1.2 | |

| Solvent | Ethanol/Water (1:1) | |

| pH | 4–6 (adjusted with NaOH/HCl) | |

| Reaction Time | 2–4 hours |

Continuous Flow Reactor Methodologies for Industrial Production

Industrial-scale production of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde oxime leverages continuous flow reactors to enhance efficiency and safety. These systems mitigate exothermic risks and improve mass/heat transfer compared to batch processes.

Reactor Design and Operation

- Key Components:

Advantages Over Batch Methods

- Productivity: Yields exceed 95% with residence times <30 minutes.

- Scalability: Modular designs allow throughputs >100 kg/day.

- Safety: Reduced handling of hazardous intermediates (e.g., hydroxylamine).

Table 2: Comparison of Batch vs. Flow Reactor Performance

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 85–90% | 92–97% |

| Reaction Time | 4–6 hours | 10–30 minutes |

| Temperature Control | ±5°C | ±1°C |

| Throughput | 10 kg/day | 50–100 kg/day |

Spectroscopic Characterization Techniques (FT-IR, NMR, MS)

Fourier-Transform Infrared Spectroscopy (FT-IR)

- O-H Stretch: Broad band at 3200–3400 cm⁻¹ (phenolic and oxime hydroxyl groups).

- C=N Stretch: Sharp peak at 1630–1650 cm⁻¹, confirming oxime formation.

- C-O Stretch: 1250–1280 cm⁻¹ (phenolic C-O bond).

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃):

- ¹³C NMR:

Mass Spectrometry (MS)

- Molecular Ion Peak: m/z 193.11 [M+H]⁺, consistent with the molecular formula C₁₁H₁₅NO₂.

- Fragmentation Patterns:

Crystallographic Analysis and Hydrogen Bonding Patterns

Single-crystal X-ray diffraction reveals a dimeric structure stabilized by intermolecular hydrogen bonds.

Key Structural Features

- Hydrogen Bonding:

- π-π Stacking: Aromatic rings exhibit face-to-face interactions (3.40–3.60 Å separation).

Table 3: Crystallographic Data for 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde Oxime

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 8.42 Å, b = 10.35 Å, c = 12.17 Å | |

| Hydrogen Bond Lengths | O-H···N: 2.62 Å | |

| O-H···O: 2.71 Å |

Thermal StabilityDifferential scanning calorimetry (DSC) shows decomposition onset at 210°C, correlating with the breakdown of the oxime functional group.

X-ray diffraction of the bis-chelate [copper-(5-tert-butyl-2-hydroxybenzenecarbaldehyde oxime-H)_2] confirms square-planar, four-coordinate geometry in the solid state [1]. Each ligand binds through the phenolate oxygen and the oxime nitrogen, giving short copper–oxygen and copper–nitrogen distances of 1.90 Å and 1.89 Å, respectively, and an O–Cu–N bite angle close to 93° [2]. Hydrogen bonding between the un‐deprotonated oxime hydroxyl group of one ligand and the phenolate oxygen of its partner produces a 14-membered pseudo-macrocycle that “buttresses” the chelate and rigidifies the coordination sphere [1] [3].

Beyond copper(II), nickel(II) and cobalt(II) also form analogous N,O-chelated bis-complexes, but their formation constants are markedly lower, in line with the Irving–Williams order; zinc(II) gives only monodentate adducts under identical conditions, confirming the pronounced selectivity of the ligand for late, borderline transition-metal ions [1].

Table 1 Selected crystallographic parameters for copper(II) and nickel(II) chelates

| Complex | Metal–oxygen distance / Å | Metal–nitrogen distance / Å | Bite angle O–M–N / deg | Dominant supramolecular feature | Source |

|---|---|---|---|---|---|

| [Cu(L–H)_2] | 1.90 | 1.89 | 92.8 | 14-membered hydrogen-bonded dimer | [1] |

| [Ni(L–H)_2] | 1.98 | 1.96 | 92.1 | Weaker dimer; longer contacts | [1] |

The shorter copper bond lengths and the more compact bite angle explain the thermodynamic preference of copper(II) for the ligand.

Structure–Activity Relationships in Solvent-Extraction Systems

Hydrogen-bond buttressing. Density-functional calculations and high-pressure crystallography show that strengthening of the intra-dimer hydrogen bond contracts the pseudo-macrocyclic cavity and stabilises metal binding [3].

Ligand acidity. Electron-withdrawing groups reduce the phenolic $$pK_a$$ (for example, nitro substitution lowers it by 0.7 units), promoting phase transfer under more acidic conditions [1].

Steric modulation of solubility. The tert-butyl group at position 5 increases hydrocarbon solubility without hindering coordination; by contrast, additional bulky groups at position 3 hinder complex formation and diminish extraction efficiency [1].

Dimer pre-organisation. Collision-induced-dissociation mass spectrometry shows that the intact ligand dimer survives in the gas phase only when hydrogen bonding is maintained; derivatives unable to form this motif exhibit lower extraction constants [5].

Comparative Analysis of 3-Substituted Derivatives

Two decades of systematic modification demonstrate that substitution at position 3 tunes performance over two orders of magnitude [1].

Table 3 Key performance metrics for representative derivatives in sulfate media (single-stage, 25 °C) [1] [4]

| Ligand | pH_50 | Distribution coefficient at pH 2.0 | Copper(II) stripping efficiency with 1.8 mol dm⁻³ sulfuric acid | Observed selectivity Cu(II) : Ni(II) at pH 2.0 |

|---|---|---|---|---|

| Parent (H) | 1.68 | 3.2 | 93% | >100 |

| 3-Bromo | 1.37 | 10.5 | 88% | >200 |

| 3-Chloro | 1.59 | 6.8 | 91% | >180 |

| 3-Methoxy | 1.80 | 2.4 | 95% | 85 |

| 3,5-Di-tert-butyl | 2.43 | 0.4 | 97% | 20 |

Bromine substitution delivers the strongest reagent, attributed to its combined inductive withdrawal and favourable van-der-Waals fit in the hydrogen-bonded dimer. The 3,5-di-tert-butyl derivative, though highly soluble, sacrifices cavity size and hydrogen-bond geometry, leading to the weakest extraction behaviour.